REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1>>[Cl:3][CH2:6][CH:7]1[O:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[O:9][CH2:8]1
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Name
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|
Quantity
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36 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
OCC1COC2=C(O1)C=CC=C2
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
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Details
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under reflux for 0.75 h
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Duration
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0.75 h
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Name
|
|
Type
|
product
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Smiles
|
ClCC1COC2=C(O1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |